3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride
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Overview
Description
The compound “3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride” is a type of organosulfate featuring a trifluoroethoxy group attached to a benzene ring . Organosulfates are often used in organic synthesis due to their reactivity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, the synthesis of fluorinated ethers has been achieved using s-triazene derived fluorinated reagents .Molecular Structure Analysis
The molecular structure of this compound likely consists of a benzene ring substituted with a sulfonyl chloride group and a 2,2,2-trifluoroethoxy group .Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Arylation: The compound is utilized in palladium-catalyzed desulfitative arylation, allowing for regioselective arylations of heteroarenes without cleavage of C–Br or C–I bonds, which is significant for developing bi(hetero)aryls (Skhiri et al., 2015).
Synthesis and Chemical Properties
- Role in Solvolysis Reactions: The rate constants and product selectivities of its solvolysis, particularly in aqueous alcohols, are a focus of study. This provides insights into the SN3–SN2 spectrum of reactions (Bentley et al., 2009).
- Building Block for Penoxsulam: It is a key component in the synthesis of penoxsulam, an herbicide, demonstrating its utility in agrichemical applications (Huang et al., 2019).
Solid-Phase Synthesis
- Preparation of Polymer-Supported Compounds: It is used in the preparation of polymer-supported 2-((amino/hydroxyl)ethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-iums, which are useful in generating complex fused heterocycles (Kočí & Krchňák, 2010).
Novel Compounds and Structures
- Synthesis of Chiral Compounds: It facilitates the synthesis of novel chiral compounds like 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, which have applications in material science and molecular chemistry (Al–Douh, 2012).
Electronic Structure and Kinetics
- Kinetic Investigation: Studies focus on its kinetic properties, especially in substitution reactions in aqueous solutions, providing insights into the behavior of sterically hindered organic molecules (Rublova et al., 2017).
- Molecular-Electronic Structure Analysis: Research includes quantum-chemical calculations of the electronic structure and conformations of functional groups in arylsulfonyl halides, enhancing understanding of molecular interactions (Kislov et al., 2000).
Antibacterial Applications
- Antibacterial Agent Synthesis: It is used in the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which show potential as antibacterial agents (Rehman et al., 2016).
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .
Mode of Action
The trifluoroethoxy group can increase metabolic stability and lipophilicity , which may influence how this compound interacts with its targets.
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
The trifluoroethoxy group is known to increase metabolic stability and lipophilicity , which could potentially enhance the bioavailability of this compound.
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level due to their unique chemical properties .
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-5-8(10,11)12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYPCJRSPCKLRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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